molecular formula C14H9N4NaO5 B7790889 Dantrolene sodium CAS No. 1231955-65-9

Dantrolene sodium

Katalognummer: B7790889
CAS-Nummer: 1231955-65-9
Molekulargewicht: 336.23 g/mol
InChI-Schlüssel: KSRLIXGNPXAZHD-HAZZGOGXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Dantrolene Sodium primarily targets the Ryanodine Receptor 1 (RYR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .

Mode of Action

This compound depresses excitation-contraction coupling in skeletal muscle by binding to the RYR1 and decreasing intracellular calcium concentration . This interaction with its target results in a decrease in the calcium sensitivity of the channel activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the release of calcium ions from the sarcoplasmic reticulum stores by antagonizing ryanodine receptors, it disrupts the normal flow of calcium ions necessary for muscle contraction . This leads to a decrease in muscle contractions and a reduction in muscle stiffness .

Pharmacokinetics

This compound has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . The distribution and elimination of this compound are rapid, with an elimination half-life of approximately 129 minutes .

Result of Action

The molecular effect of this compound’s action is the inhibition of calcium ion release from the sarcoplasmic reticulum . This results in a decrease in muscle contractions and a reduction in muscle stiffness . On a cellular level, this compound lessens excitation-contraction coupling in muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, especially estrogens, can increase the risk of developing potentially fatal hepatic injury . Furthermore, the drug’s effectiveness can be compromised in patients with active hepatic disease . It is also worth noting that this compound may cause hypotonia in newborns if given closely before delivery .

Biochemische Analyse

Biochemical Properties

Dantrolene sodium achieves its muscle relaxant properties by inhibiting the release of calcium ions from sarcoplasmic reticulum stores by antagonizing ryanodine receptors . This interaction with ryanodine receptors, which are calcium-release channels, is crucial in the biochemical reactions involving this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by lessening excitation-contraction coupling in muscle cells, thereby reducing muscle spasms and rigidity . This effect on cellular metabolism is particularly beneficial in the management of conditions such as neuroleptic malignant syndrome and muscle spasticity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ryanodine receptor 1, decreasing intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to produce relaxation by affecting the contractile response of the muscle at a site beyond the myoneural junction

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to exert antiarrhythmic effects in rats with chronic β-adrenergic receptor activation

Metabolic Pathways

This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene .

Transport and Distribution

Given its mechanism of action, it can be inferred that it interacts with the sarcoplasmic reticulum in muscle cells .

Subcellular Localization

The subcellular localization of this compound is likely within the sarcoplasmic reticulum of muscle cells, where it binds to ryanodine receptors to exert its effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dantrolene sodium can be synthesized through a multi-step process. The synthesis begins with the reaction of 5-(4-nitrophenyl)-2-furaldehyde with hydrazine to form the hydrazone. This intermediate is then cyclized with urea to produce dantrolene . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving the synthesized dantrolene in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain this compound in its pure form .

Biologische Aktivität

Dantrolene sodium is a pharmacological agent primarily recognized for its role as a skeletal muscle relaxant. Its unique mechanism of action, which involves the inhibition of calcium release from the sarcoplasmic reticulum through antagonism of ryanodine receptors (RyRs), underpins its therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the ryanodine receptor channels, particularly RyR1 and RyR3, while displaying less affinity for RyR2. This inhibition prevents the release of calcium ions (Ca2+Ca^{2+}) from the sarcoplasmic reticulum, thereby disrupting the excitation-contraction coupling in skeletal muscle fibers. The resultant decrease in intracellular calcium concentration leads to reduced muscle contraction and energy expenditure .

Pharmacological Properties

  • Chemical Structure : this compound is chemically identified as 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolinedione sodium salt.
  • Bioavailability : Approximately 70% when administered orally.
  • Half-life : Ranges from 4 to 8 hours after intravenous administration and about 8.7 hours following oral intake .
  • Metabolism : Primarily hepatic, with significant protein binding to albumin .

Clinical Applications

This compound has multiple clinical indications, including:

  • Malignant Hyperthermia (MH) : Initially approved for treating MH, dantrolene has significantly reduced mortality rates associated with this condition from 70-80% in the 1970s to less than 10% today .
  • Spasticity Management : Effective in reducing spasticity due to conditions such as stroke and spinal cord injury. A study involving patients with hemiplegic spasticity demonstrated improvements in motor performance and functional mobility with dantrolene treatment .
  • Neuroprotective Effects : Recent studies suggest potential benefits in neurodegenerative diseases like Wolfram syndrome, where dantrolene may improve cell survival by addressing calcium dyshomeostasis .

Table 1: Summary of Clinical Trials Involving this compound

StudyPopulationDosageDurationKey Findings
JCI Insight (2021)Wolfram Syndrome PatientsUp to 600 mg/day6 monthsWell tolerated; no significant improvement in β-cell function or visual acuity; elevated inflammatory markers noted .
Hemiplegic Spasticity StudyPatients with hemiplegia100-600 mg/dayVariableSignificant reduction in clonus; improved gait and personal care abilities .
Comparison Study (Nature)Patients with spasticity100 mg q.i.d. vs. placebo8 weeksDantrolene was more effective than diazepam in managing spasticity symptoms .

Biological Activity Insights

Dantrolene's biological activity extends beyond muscle relaxation. It has been shown to exert protective effects against excitotoxicity caused by various agents, suggesting its potential utility in neuroprotection. In vitro studies indicate that dantrolene can suppress neurotransmitter vesicle release by decreasing calcium efflux from internal stores .

Eigenschaften

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14663-23-1
Record name Dantrolene sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene sodium
Reactant of Route 2
Reactant of Route 2
Dantrolene sodium
Reactant of Route 3
Reactant of Route 3
Dantrolene sodium
Reactant of Route 4
Reactant of Route 4
Dantrolene sodium
Reactant of Route 5
Reactant of Route 5
Dantrolene sodium
Reactant of Route 6
Reactant of Route 6
Dantrolene sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.